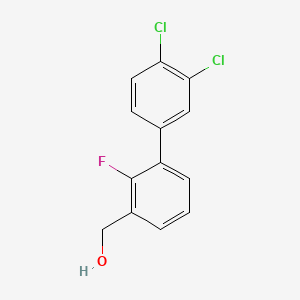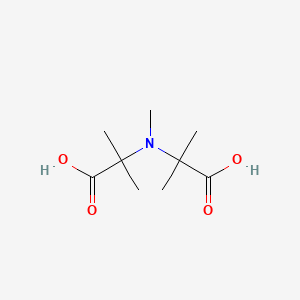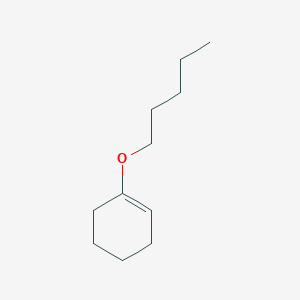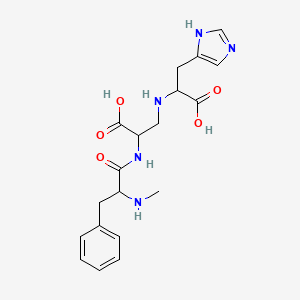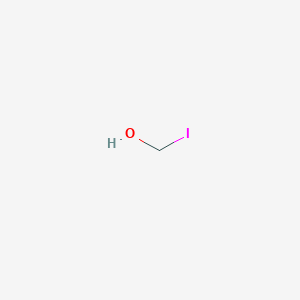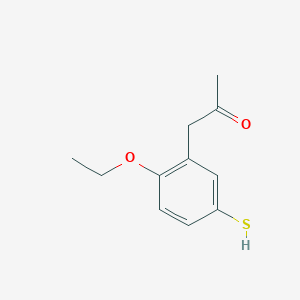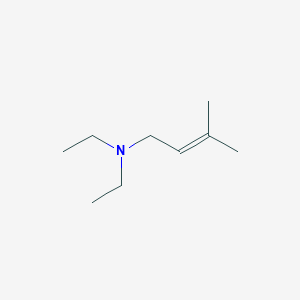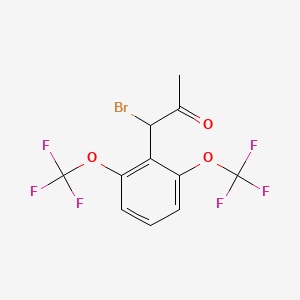![molecular formula C7H6IN3 B14069853 3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and an amine group at the 4th position of the pyrrolo[3,2-c]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine typically involves the iodination of a pyrrolo[3,2-c]pyridine precursor. One common method includes the use of n-iodosuccinimide (NIS) as the iodinating agent in a solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 3rd position of the pyrrolo[3,2-c]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar iodination reactions but on a larger scale. The choice of solvent, temperature, and reaction time can be optimized to increase yield and purity. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: The iodine atom can be used as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1H-pyrrolo[3,2-c]pyridin-4-amine, while a Suzuki coupling reaction could introduce an aryl group at the 3rd position.
科学的研究の応用
3-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity. The compound may interfere with signaling pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another iodine-substituted heterocyclic compound with similar structural features.
1H-Pyrrolo[2,3-b]pyridin-4-amine: A related compound without the iodine substitution.
2-(4-Chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridin-1-yl)ethan-1-amine: A derivative with additional substituents.
Uniqueness
3-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 3rd position allows for versatile functionalization through various coupling reactions, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C7H6IN3 |
|---|---|
分子量 |
259.05 g/mol |
IUPAC名 |
3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C7H6IN3/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H,(H2,9,10) |
InChIキー |
POIGQBBBFWZKTB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1NC=C2I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


